

An In-depth Technical Guide to the Molecular Structure of Doxacurium Chloride

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Introduction

Doxacurium chloride is a long-acting, non-depolarizing neuromuscular blocking agent.^[1] It functions as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction, leading to skeletal muscle relaxation.^{[1][2]} This property makes it a valuable adjunct in anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures or mechanical ventilation.^[3] Chemically, doxacurium chloride is a symmetrical bis-benzylisoquinolinium diester.^{[4][5]} It is supplied as a mixture of three stereoisomers: a meso form and a pair of enantiomers, all possessing a trans, trans configuration.^[1] This guide provides a detailed overview of the molecular structure of doxacurium chloride, including its physicochemical properties, synthesis, mechanism of action, and methods for its characterization.

Molecular Structure and Physicochemical Properties

Doxacurium chloride is a large and complex molecule with the chemical formula $C_{56}H_{78}Cl_2N_2O_{16}$ and a molecular weight of approximately 1106.14 g/mol.^{[3][6]} Its structure is characterized by two benzylisoquinolinium moieties linked by a succinic acid diester bridge.^[3]

Physicochemical and Identification Data

Property	Value	Reference
Molecular Formula	C ₅₆ H ₇₈ Cl ₂ N ₂ O ₁₆	[6]
Molecular Weight	1106.14 g/mol	[6]
IUPAC Name	bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate dichloride	[3]
CAS Number	106819-53-8	[6]
Appearance	White to off-white amorphous solid	[1]
Solubility	Very soluble in water, ethanol, 0.1 N HCl, 0.1 N NaOH, 0.9% saline, and 5% dextrose injection. Freely soluble in 1-octanol.	[1]

Stereochemistry

Doxacurium chloride is a mixture of three stereoisomers:

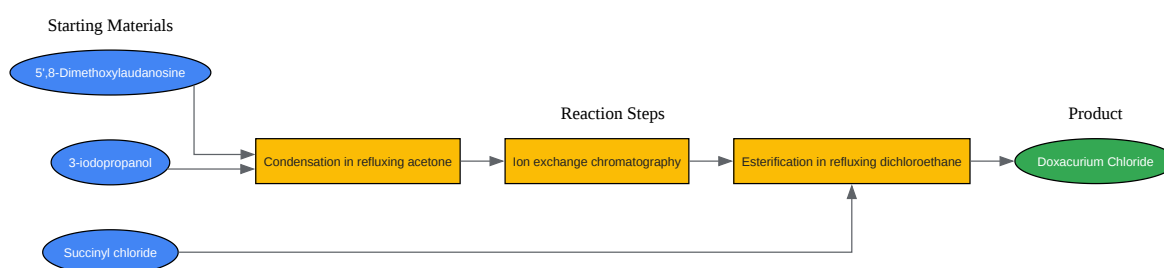
- A meso compound: (1R, 1'S, 2S, 2'R)
- A pair of enantiomers: (1R, 1'R, 2S, 2'S) and (1S, 1'S, 2R, 2'R)[1]

All stereoisomers have a trans configuration between the substituents at the 1 and 2 positions of the isoquinolinium rings.[1] The presence of these stereoisomers is a critical aspect of its molecular structure and can influence its pharmacological activity.

Synthesis of Doxacurium Chloride

The synthesis of doxacurium chloride involves a multi-step process. While a detailed, step-by-step protocol is not publicly available, a general synthetic route has been described. The key steps involve the condensation of 5',8-Dimethoxyaudanosine with 3-iodopropanol, followed by esterification with succinyl chloride.

Synthetic Workflow



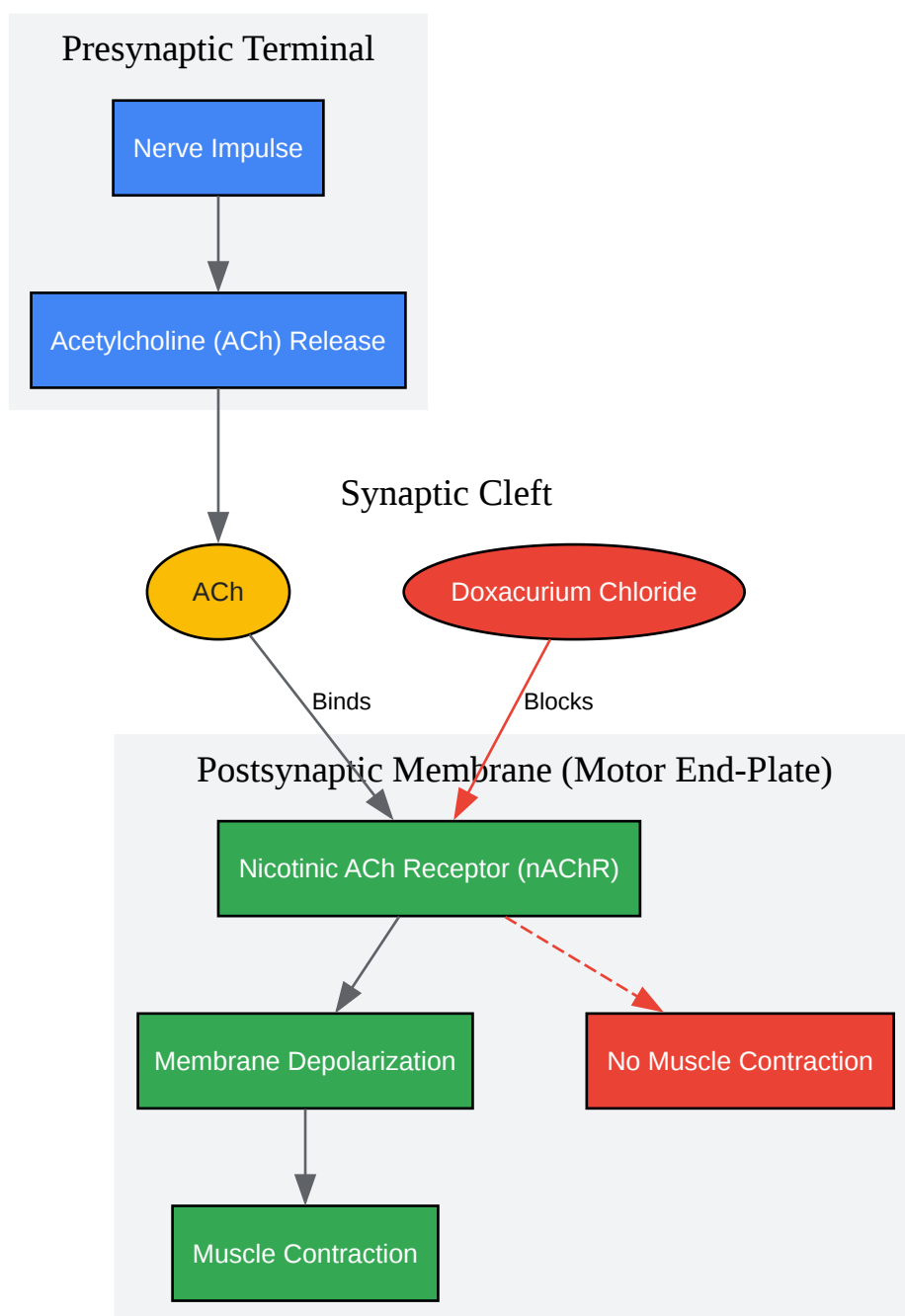
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Caption: Synthetic workflow for doxacurium chloride.

Mechanism of Action

Doxacurium chloride exerts its effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.^{[1][2]} By binding to these receptors, it prevents acetylcholine from binding and initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This action is reversible and can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which can be achieved by administering acetylcholinesterase inhibitors like neostigmine.^[2]

Signaling Pathway at the Neuromuscular Junction



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Caption: Doxacurium chloride's competitive antagonism at the nAChR.

Experimental Protocols and Characterization

The structural elucidation and quality control of doxacurium chloride rely on various analytical techniques. Due to the lack of publicly available detailed experimental protocols, the following

sections describe the general methodologies employed for the characterization of doxacurium chloride and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for the analysis of doxacurium chloride in biological fluids.[7] A typical protocol would involve:

- **Sample Preparation:** Solid-phase extraction of the biological sample (e.g., plasma, urine) to isolate the drug.[7]
- **Chromatographic Separation:** Injection of the extracted sample onto a reversed-phase column (e.g., C1) with a mobile phase consisting of a buffer and an organic solvent (e.g., potassium phosphate and acetonitrile).[7]
- **Detection:** UV detection at a specific wavelength (e.g., 210 nm) to quantify the eluted doxacurium chloride.[7]

Analytical Workflow for HPLC



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Caption: General workflow for HPLC analysis of doxacurium chloride.

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is used for the qualitative identification of doxacurium chloride and its breakdown products. The large molecular weight and charged nature of doxacurium make electrospray ionization a suitable technique. Fragmentation patterns in MS/MS can provide structural information.

Note: Detailed quantitative data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for doxacurium chloride are not readily available in the public domain. The molecule's size and flexibility may present challenges for crystallization and detailed NMR signal assignment.

Conclusion

Doxacurium chloride is a structurally complex and potent neuromuscular blocking agent. Its molecular architecture, characterized by two benzylisoquinolinium units and a specific stereochemistry, is crucial for its pharmacological activity as a competitive antagonist at nicotinic acetylcholine receptors. While detailed experimental data on its solid-state structure and comprehensive spectroscopic analysis are not widely published, its synthesis, mechanism of action, and analytical characterization have been established through various studies. This guide provides a foundational understanding of the molecular and functional aspects of doxacurium chloride for professionals in the fields of research and drug development.

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